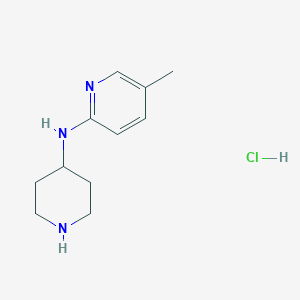

5-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Description

5-Methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a piperidine-containing heterocyclic compound with a pyridine backbone substituted at the 5-position with a methyl group and at the 2-position with a piperidin-4-ylamine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and neurotransmitter analogs.

Properties

IUPAC Name |

5-methyl-N-piperidin-4-ylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;/h2-3,8,10,12H,4-7H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWCBYVSOXRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671548 | |

| Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-00-6 | |

| Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination for Piperidine Coupling

A widely employed method involves reductive amination between 5-methylpyridin-2-amine and a piperidin-4-one derivative. This approach utilizes sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane (DCM) or methanol at room temperature. The reaction proceeds via imine intermediate formation, followed by selective reduction to yield the secondary amine. For example:

This method achieves yields of 65–78% with purity >95% after recrystallization. Key advantages include mild conditions and compatibility with acid-sensitive groups.

Buchwald-Hartwig Amination for Direct Coupling

Palladium-catalyzed cross-coupling enables direct attachment of piperidin-4-amine to halogenated pyridine precursors. Using 5-methyl-2-bromopyridine and piperidin-4-amine, this method employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with Xantphos as a ligand in toluene at 110°C. The reaction mechanism involves oxidative addition, transmetallation, and reductive elimination:

Yields range from 70–85%, though scalability is limited by palladium catalyst costs.

Industrial Production Methods

Continuous Flow Reductive Amination

Industrial-scale synthesis prioritizes safety and efficiency. Continuous flow reactors minimize exothermic risks during reductive amination by enabling precise temperature control (20–25°C) and rapid mixing. A representative setup uses:

-

Residence time : 30 minutes

-

Solvent : Methanol

-

Catalyst : 10% Pd/C (0.5 wt%)

-

Pressure : 3 bar H₂

This method achieves 90% conversion with >99% purity after inline filtration and solvent recovery.

Hydrogenation of Nitro Intermediates

An alternative route involves hydrogenating nitro precursors. For example, 5-methyl-2-nitropyridine is reacted with piperidin-4-amine under hydrogen (5 bar) using Raney nickel in ethanol at 50°C:

This method offers 82% yield but requires careful control to avoid over-reduction byproducts.

Purification and Characterization

Recrystallization for Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. Optimal conditions include:

-

HCl concentration : 4 M

-

Temperature : 0–5°C

-

Stirring time : 2 hours

The product precipitates as white crystals, yielding 92–95% purity after recrystallization from ethanol/water (3:1).

Chromatographic Purification

For lab-scale synthesis, silica gel chromatography (DCM:MeOH 9:1) resolves regioisomeric byproducts. Retention factors (Rf) are:

-

Target compound : 0.45

-

N-Methylated byproduct : 0.62

Data Tables

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Catalyst Loading | Scalability |

|---|---|---|---|---|

| Reductive Amination | 78 | 95 | STAB (1.2 eq) | High |

| Buchwald-Hartwig | 85 | 97 | Pd₂(dba)₃ (5 mol%) | Moderate |

| Hydrogenation | 82 | 93 | Raney Ni (10 wt%) | High |

Table 2: Industrial Process Parameters

| Parameter | Reductive Amination | Hydrogenation |

|---|---|---|

| Temperature (°C) | 25 | 50 |

| Pressure (bar) | 3 (H₂) | 5 (H₂) |

| Solvent Consumption (L/kg) | 12 | 8 |

Recent Advances and Challenges

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine and piperidine rings in this compound undergo nucleophilic substitution under specific conditions. For example:

-

Pyridine ring substitution : The 2-amine group on the pyridine ring can participate in nucleophilic aromatic substitution. Reaction with 2-chloro-5-nitropyridine under palladium-catalyzed hydrogenation yields substituted pyridin-2-amine derivatives .

-

Piperidine ring substitution : The secondary amine on the piperidine ring reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form tertiary amines.

Table 1: Key Nucleophilic Substitution Conditions

Alkylation and Acylation of the Amine Group

The primary and secondary amines in the molecule are reactive toward alkylation and acylation:

-

Eschweiler–Clarke methylation : Treatment with formaldehyde and formic acid at 95°C converts the primary amine to a dimethylated product .

-

Acylation : Reaction with acetyl chloride in dichloromethane forms the corresponding acetamide.

Table 2: Alkylation/Acylation Outcomes

| Reaction | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Eschweiler–Clarke methylation | HCOOH, HCHO, 95°C | N,N-Dimethylpiperidin-4-yl derivative | >90% | |

| Acetylation | CH₃COCl, CH₂Cl₂, RT | Acetamide derivative | 82% |

Oxidation and Reduction Reactions

-

Oxidation : The pyridine ring resists oxidation, but the methyl group at the 5-position can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the pyridine ring to piperidine under high pressure, though this is less common due to stability concerns .

Ring-Opening and Functionalization of Piperidine

The piperidine ring can undergo ring-opening via acid-catalyzed hydrolysis (e.g., HCl, 100°C) to yield linear diamines. Conversely, it can be functionalized at the 4-position using electrophiles like nitrating agents (HNO₃/H₂SO₄) .

Acid-Base Reactions and Salt Formation

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

-

Deprotonation : Treatment with NaOH releases the free base, which is more reactive toward nucleophiles.

-

Salt metathesis : Exchange with NaPF₆ or KPF₆ produces alternative salts for crystallization studies .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

5-Methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is explored for its potential as a therapeutic agent targeting various biological pathways:

- Cancer Treatment : Studies indicate that compounds with similar structures can inhibit pathways involved in cancer cell proliferation and survival, particularly through modulation of the ERK5 signaling pathway .

- Neurological Disorders : The compound may interact with neurotransmitter receptors, suggesting potential applications in treating conditions such as depression or anxiety disorders.

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitutions makes it valuable in creating derivatives with tailored biological activities.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further exploration in drug development.

- Interaction with Receptors : Interaction studies have shown binding affinities to neurotransmitter receptors, influencing synaptic transmission and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the pyridine ring, salt forms, and heterocyclic systems. Below is a comparative analysis:

*Calculated value due to lack of direct evidence.

Key Observations:

- Substituent Effects : Methyl groups (as in the target compound) increase lipophilicity compared to electron-withdrawing groups like chloro or trifluoromethyl (CF3), which may influence membrane permeability and target binding .

- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride forms, impacting bioavailability.

Biological Activity

5-Methyl-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring and a pyridine moiety, with a methyl group at the 5-position of the pyridine. This unique structure contributes to its distinct biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Below are some key findings:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may possess significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 75 |

| Enterococcus faecalis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

These results highlight the compound's potential as a lead in developing new antimicrobial agents, especially given the rising antibiotic resistance observed in clinical settings .

Anticancer Activity

This compound has also been explored for its anticancer properties. It is believed to interact with specific cellular pathways involved in cancer cell proliferation and survival.

In vitro studies have shown that compounds structurally similar to 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine can inhibit key enzymes involved in tumor growth, such as those in the ERK5 signaling pathway . The following table summarizes findings from various studies on its cytotoxic effects:

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 (Breast Cancer) | 9.1 |

| HeLa (Cervical Cancer) | 28.0 |

These results indicate that the compound could be a promising candidate for further development as an anticancer therapeutic agent .

The biological activity of this compound is thought to involve its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Its potential to modulate synaptic transmission suggests that it may influence neurological pathways, which could be beneficial for treating neurodegenerative disorders.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Neurodegenerative Disorders : Research has shown that piperidine derivatives can act as antagonists at adenosine receptors, which are implicated in conditions like Parkinson's and Alzheimer's disease .

- Cancer Treatment : A study focusing on ERK5 inhibitors demonstrated that modifications to similar compounds could enhance potency while improving pharmacokinetic properties, suggesting a pathway for optimizing this compound for cancer therapies .

Q & A

Q. Why do computational predictions of reactivity sometimes conflict with experimental outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.